![molecular formula C17H20N2O3 B2918497 methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate CAS No. 948475-30-7](/img/structure/B2918497.png)
methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
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Description
“Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate” is a compound that contains an indole nucleus. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, the reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
Scientific Research Applications
Cancer Treatment
Indole derivatives have been studied for their potential in treating cancer cells. Compounds with an indole nucleus have shown promise in inducing cell apoptosis, arresting cells in specific phases of cell division, and inhibiting polymerization of tubulin, which is a consistent way with colchicine .
Anti-HIV Activity
Indole scaffolds are found in many synthetic drug molecules and have been reported to bind with high affinity to multiple receptors. This property is useful in developing new derivatives with anti-HIV activity through molecular docking studies .
Antimicrobial Properties
The application of indole derivatives extends to combating microbes. Their biologically active properties make them suitable for developing treatments against various types of disorders in the human body .
Synthesis of Phytoalexins
Indole derivatives can be used in the synthesis of phytoalexins, which are antimicrobial and often antioxidative substances produced by plants as part of their defense mechanisms .
Tubulin Polymerization Inhibitors
Some indole derivatives have been identified as potential agents for the development of tubulin polymerization inhibitors, which could be a novel approach for cancer therapy .
Drug Synthesis
Indole derivatives can serve as useful synthons in chemical reactions such as Sonogashira cross-coupling, which is important for the synthesis of various drugs .
properties
IUPAC Name |
methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMQLXRXRBLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate |
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